2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione
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Overview
Description
2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is a bicyclic compound with a unique structure that includes two nitrogen atoms and multiple methyl groups. This compound is known for its stability and has found applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione can be achieved through several methods. One common approach involves the condensation of N,N’-dimethylurea with glyoxal under acidic conditions. This method typically yields the desired compound in high purity and yield . Another method utilizes etidronic acid as a “green” catalyst, which offers an environmentally friendly alternative to traditional synthetic routes .
Chemical Reactions Analysis
2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In organic chemistry, it is used as a catalyst in various reactions, including the Morita–Baylis–Hillman and Knoevenagel reactions . In medicinal chemistry, it has been explored for its potential as a low-toxic anxiolytic agent . Additionally, its stability and solubility make it a valuable compound in industrial applications, such as the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione involves its ability to act as a nucleophile and base. The nitrogen atoms in the bicyclic structure can participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione can be compared to other similar compounds, such as 2,4,6,8-Tetramethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. While both compounds share a bicyclic structure and multiple methyl groups, this compound is unique in its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
65840-17-7 |
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Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2,4,8,8-tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione |
InChI |
InChI=1S/C10H16N2O2/c1-10(2)5-6-7(10)11(3)9(14)12(4)8(6)13/h6-7H,5H2,1-4H3 |
InChI Key |
VEOWWRMCPOAXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C1N(C(=O)N(C2=O)C)C)C |
Origin of Product |
United States |
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